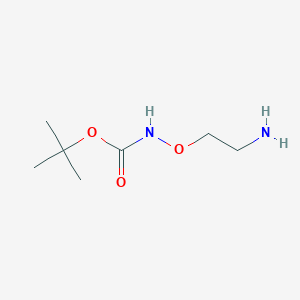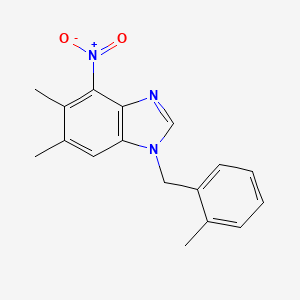![molecular formula C17H17N3O3S B3009708 N-(4-methoxyphenethyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 896337-32-9](/img/structure/B3009708.png)
N-(4-methoxyphenethyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenethyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide, also known as MTDP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTDP is a thiazolopyrimidine derivative that has been synthesized through various methods, including the reaction of 4-methoxyphenethylamine with 2-methylthio-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Compound Derivation
N-(4-methoxyphenethyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide serves as a foundational chemical structure for synthesizing various heterocyclic compounds with potential bioactive properties. For instance, research has highlighted its role in the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines, demonstrating its utility in creating anti-inflammatory and analgesic agents. These compounds exhibit significant COX-1/COX-2 inhibition, showcasing their therapeutic potential (Abu‐Hashem et al., 2020).
Anticancer Properties
Another domain of application involves the investigation into the cytotoxic activities of pyrazolo[1,5-a]pyrimidine derivatives, derived from similar core structures, against various cancer cell lines. This research contributes to the exploration of novel anticancer agents, highlighting the compound's relevance in medicinal chemistry (Hassan et al., 2014).
Supramolecular Chemistry
In the realm of supramolecular chemistry, studies on thiazolo[3,2-a]pyrimidines have provided insights into their conformational features and intermolecular interaction patterns. Such research aids in understanding the structural aspects that influence the biological activity and material properties of these compounds (Nagarajaiah & Begum, 2014).
Antimicrobial and Antiviral Research
The synthesis and evaluation of thiazolo[3,2-a]pyrimidine derivatives for antimicrobial and antiviral activities have been a significant area of study. These compounds have shown promise in developing new therapeutic agents against various pathogens, demonstrating the compound's applicability in addressing microbial resistance issues (Jafar et al., 2017).
Molecular Recognition and Structural Analysis
Research into the structural modifications and molecular recognition capabilities of thiazolo[3,2-a]pyrimidines contributes to the broader understanding of how these compounds interact at the molecular level. This knowledge is crucial for designing drugs with specific target site affinities, enhancing the efficacy and specificity of therapeutic agents (Roy et al., 2014).
Wirkmechanismus
Target of Action
Thiazolopyrimidines, a class of compounds to which this molecule belongs, have been known to exhibit a broad spectrum of pharmacological activity . They have been extensively utilized in the design of small molecule inhibitors of various enzymes and receptors .
Mode of Action
It is suggested that thiazolopyrimidines may act as dna or rna alkylators . Alkylating agents work by three different mechanisms all of which achieve the same end result - disruption of DNA function and cell death .
Biochemical Pathways
Thiazolopyrimidines have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . These activities suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
Thiazoles, a class of compounds to which this molecule belongs, are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have good bioavailability.
Result of Action
Thiazolopyrimidines have been associated with a variety of biological activities, suggesting that the compound may have multiple effects at the molecular and cellular level .
Eigenschaften
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-11-10-20-16(22)14(9-19-17(20)24-11)15(21)18-8-7-12-3-5-13(23-2)6-4-12/h3-6,9-10H,7-8H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEEHEPYXKHSHDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=O)C(=CN=C2S1)C(=O)NCCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[3-(4-Methoxyphenoxy)propyl]-2-methylbenzimidazole](/img/structure/B3009626.png)

![2-[(4-Fluorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole](/img/structure/B3009629.png)
![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(4-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3009633.png)

![(8-Oxa-2-azaspiro[4.5]decan-3-yl)methanol hydrochloride](/img/structure/B3009636.png)

![4-chloro-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B3009638.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B3009640.png)
![4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B3009641.png)


![(3Z)-3-[(2-hydroxy-3-methoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B3009646.png)

